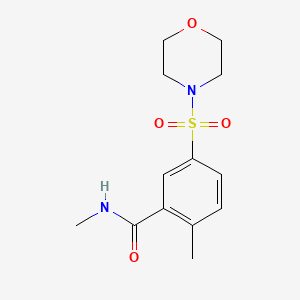![molecular formula C13H19ClINO2 B4401089 4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401089.png)
4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride, also known as IMOP or MOPSO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it is believed to act as a chelating agent and bind to metal ions in the body. This property makes it useful in metal-catalyzed reactions and metal-based imaging studies. This compound has also shown potential in inhibiting the activity of certain enzymes involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies to investigate its effects on the body. This compound has been found to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride has several advantages for lab experiments. It is easy to synthesize, stable, and has good solubility in various solvents. It has low toxicity and good biocompatibility, making it suitable for in vitro and in vivo studies. However, the limitations of this compound include its high cost and limited availability. It also requires specialized equipment and expertise to handle.
Zukünftige Richtungen
The potential applications of 4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride in various fields of scientific research make it an attractive compound for further investigation. Some future directions for research include the development of new synthesis methods to improve yield and reduce cost. The investigation of its potential in the treatment of various diseases, including cancer and neurodegenerative diseases, is also an area of interest. Additionally, the use of this compound in metal-based imaging studies and catalytic reactions is an area of ongoing research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride has shown potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological studies. It has also been used as a precursor for the synthesis of radiolabeled compounds for imaging studies. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2.ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;/h2-3,10H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUPLAEFOFZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401009.png)
![4-{2-[4-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4401015.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)

![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)

![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)
![4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
![2-methyl-8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]quinoline](/img/structure/B4401088.png)
![4-[3-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4401099.png)
![N-(tert-butyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4401100.png)